molecular formula C22H12F4N2O4 B2863311 N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide CAS No. 341966-34-5

N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2863311
CAS No.: 341966-34-5
M. Wt: 444.342
InChI Key: CWCBVAQUCSXDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrano[3,2-c]pyridin ring, and a trifluoromethyl benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridin ring system, followed by the introduction of the fluorophenyl group and the trifluoromethyl benzenecarboxamide moiety. Common reagents used in these reactions include fluorinating agents, carboxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide include other fluorinated pyridines and pyrano[3,2-c]pyridin derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its fluorinated and trifluoromethyl groups contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F4N2O4/c23-14-4-6-15(7-5-14)28-9-8-18-16(20(28)30)11-17(21(31)32-18)27-19(29)12-2-1-3-13(10-12)22(24,25)26/h1-11H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCBVAQUCSXDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=CN(C3=O)C4=CC=C(C=C4)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.